2-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetic Acid
Description
Properties
IUPAC Name |
2-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-4-3-5-15(12(11)2)18-17(21)13-6-8-14(9-7-13)22-10-16(19)20/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGJRAVUEPXNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Carbamoyl Intermediate
The foundational step involves forming the carbamoyl group through a coupling reaction between 4-hydroxybenzoic acid and 2,3-dimethylaniline. N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) serves as the coupling agent, with 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization. The reaction occurs in anhydrous N,N-dimethylformamide (DMF) at 0–5°C under nitrogen, achieving 85–90% conversion within 4–6 hours.
Critical Parameters :
-
Molar Ratio : A 1:1.2 ratio of 4-hydroxybenzoic acid to 2,3-dimethylaniline ensures excess amine for complete conversion.
-
Catalyst Loading : 1.2 equivalents of EDC/HOBt relative to the acid optimize activation.
Etherification with Ethyl Bromoacetate
The phenolic hydroxyl group of the carbamoyl intermediate undergoes alkylation using ethyl bromoacetate. This step employs potassium carbonate (K₂CO₃) as a base in acetone at 60°C for 8–12 hours, yielding the ethyl ester derivative. Post-reaction, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure.
Yield Optimization :
-
Solvent Choice : Acetone outperforms THF or DMF due to better solubility of K₂CO₃.
-
Temperature Control : Maintaining 60°C prevents side reactions like ester hydrolysis.
Hydrolysis to Acetic Acid
The ethyl ester is hydrolyzed to the final acetic acid using lithium hydroxide (LiOH) in a THF/water/ethanol (3:1:1) mixture at 25°C for 10 hours. Acidification with dilute HCl precipitates the product, which is isolated via filtration and recrystallized from ethanol.
Performance Metrics :
-
Yield : 65–75% after recrystallization.
-
Purity : >98% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Alternative Coupling Agents and Solvent Systems
Comparative Analysis of Coupling Agents
While DCC and EDC are standard, N,N'-diisopropylcarbodiimide (DIC) paired with HOBt in dichloromethane (DCM) offers milder conditions for acid- and base-sensitive substrates. However, DIC requires colder temperatures (0–5°C) and longer reaction times (12–16 hours) for comparable yields.
Table 1: Coupling Agent Efficacy
| Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 0–5 | 6 | 88 |
| DCC/HOBt | DMF | 0–5 | 6 | 85 |
| DIC/HOBt | DCM | 0–5 | 16 | 82 |
Solvent Impact on Etherification
Replacing acetone with dimethyl sulfoxide (DMSO) accelerates etherification but complicates purification due to high boiling points. Tetrahydrofuran (THF) with cesium carbonate (Cs₂CO₃) at 50°C reduces side-product formation but achieves only 70% yield.
Hydrolysis Optimization for Enhanced Purity
Alkaline Hydrolysis Conditions
Lithium hydroxide (LiOH) in THF/water systems achieves near-quantitative hydrolysis of the ethyl ester. A 94.4% yield is reported when using a 1:1:1 mixture of THF, ethanol, and water at 25°C for 10 hours.
Advantages :
Acidic Hydrolysis Methods
While less common, hydrochloric acid (HCl) in methanol at 50°C for 24 hours provides an 80% yield but risks carbamoyl bond cleavage. This method is reserved for substrates resistant to basic conditions.
Analytical Characterization
HPLC Profiling
Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) confirms purity. Retention time: 8.2 minutes.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J=8.1 Hz, 2H, aromatic), 7.35–7.28 (m, 3H, dimethylphenyl), 4.52 (s, 2H, CH₂CO), 2.31 (s, 6H, CH₃).
Comparative Analysis of Synthesis Routes
Table 2: Method Efficiency
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt → LiOH Hydrolysis | Carbamoylation + Hydrolysis | 75 | 98.5 |
| DIC/HOBt → Cs₂CO₃ Etherification | Alternative coupling | 70 | 97.2 |
| HCl Hydrolysis | Acidic conditions | 80 | 95.8 |
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenoxy acetic acid derivatives.
Scientific Research Applications
2-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds or other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The phenoxy group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Impact on Activity
- Carbamoyl vs. Chloro Groups : The carbamoyl group in the target compound may enhance binding affinity to proteins (e.g., HDAC inhibitors in –7), whereas chloro substituents (e.g., 2,4-D) increase hydrophobicity and herbicidal potency .
- Methyl Substitutions : 2,3-Dimethylphenyl in the target compound likely reduces metabolic degradation compared to unsubstituted phenyl groups, as seen in analogs like 19b .
- Chain Modifications: Ethacrynic acid’s methylidenebutanoyl group contributes to its diuretic effect, while methylpropanoic acid chains (e.g., 19b) may improve metabolic stability .
Pharmacological and Toxicological Profiles
- Hypolipidemic Activity: Aminothiazole-phenoxyacetic acid derivatives () showed 67–75% efficacy in hyperlipidemia models, suggesting that the carbamoyl group in the target compound could similarly modulate lipid metabolism.
- Peroxisome Proliferation : Compounds like ciprofibrate () induce hepatic lipid peroxidation via peroxisome proliferator-activated receptors (PPARs). Substituents in the target compound may influence PPAR-α/γ selectivity.
- Toxicity : Chlorinated derivatives (e.g., 2,4,5-T) are associated with toxicity, whereas carbamoyl-containing analogs (e.g., HDAC ligands in –7) show targeted effects with fewer off-target risks .
Data Tables
Table 1: Structural and Activity Comparison of Phenoxyacetic Acid Derivatives
Table 2: Molecular Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | 299.32 | ~3.2 | 2 | 4 |
| 2,4-D | 221.04 | 2.8 | 1 | 3 |
| Ethacrynic Acid | 303.14 | 3.5 | 1 | 4 |
| 19b | 327.38 | ~3.5 | 2 | 4 |
Biological Activity
2-[4-[(2,3-dimethylphenyl)carbamoyl]phenoxy]acetic acid is a synthetic compound belonging to the class of phenoxy acetic acids. It has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a phenoxy group attached to an acetic acid moiety, with a carbamoyl group on the phenyl ring. This structure is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 299.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (octanol-water partition coefficient) | Not specified |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamoyl group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modulation of their activity. The phenoxy group may enhance binding affinity through hydrophobic interactions.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For example, studies have shown that similar phenoxy acetic acids can inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of phenoxy acetic acids. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. A structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring significantly influence activity.
Case Study: Cytotoxic Effects
In a study assessing the cytotoxicity of related compounds on A-431 and Jurkat cell lines, several derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. This indicates that modifications to the phenyl ring can enhance anticancer activity.
Anti-inflammatory Effects
Phenoxy acetic acids are also being explored for their anti-inflammatory properties. The inhibition of COX enzymes not only reduces pain but also diminishes inflammation in various models.
Table 2: Biological Activities Summary
| Activity | Related Compounds | IC50 Values |
|---|---|---|
| Anticancer | Similar phenoxy acids | < 10 µM |
| Anti-inflammatory | Phenoxy acetic acids | Variable |
Q & A
Q. What are the established synthetic routes for synthesizing phenoxyacetic acid derivatives with aryl carbamoyl substituents?
Methodological Answer: Synthesis typically involves coupling a phenoxyacetic acid scaffold with an aryl carbamoyl group. Key steps include:
- Esterification/Amidation : React 4-hydroxybenzoic acid derivatives with chloroacetic acid to form the phenoxyacetic acid core, followed by carbamoylation using 2,3-dimethylphenyl isocyanate .
- Purification : Reverse-phase chromatography (e.g., acetonitrile/water gradients) is recommended for isolating intermediates and final products, as demonstrated in similar syntheses .
- Yield Optimization : Use tert-butyl ester protection for carboxylic acid groups to prevent side reactions during coupling steps .
Q. What spectroscopic and chromatographic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm proton environments (e.g., aromatic protons from the 2,3-dimethylphenyl group) and carbon backbone integrity .
- LCMS/HPLC : Monitor molecular ion peaks (e.g., m/z 701 [M+H]+ in LCMS) and retention times (e.g., 1.08 minutes under SQD-FA05 conditions) to verify purity and molecular weight .
- InChi Key Validation : Cross-reference with PubChem entries for structural alignment .
Q. How should researchers ensure compound stability during storage?
Methodological Answer:
- Storage Conditions : Store at -20°C in airtight, light-protected containers to prevent degradation .
- Solvent Selection : Use anhydrous DMSO or chloroform for solubilization to avoid hydrolysis of the carbamoyl group .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Analog Synthesis : Introduce substituents (e.g., halogens, trifluoromethyl groups) at the phenyl ring or modify the carbamoyl linker to assess impact on target binding .
- In Silico Modeling : Perform molecular docking against kinase or PPAR targets to prioritize analogs with favorable binding energies .
- Biological Assays : Compare IC50 values in kinase inhibition assays (e.g., EGFR or VEGFR2) and PPAR transactivation studies to identify critical pharmacophores .
Q. How to resolve discrepancies in reported biological activity across studies?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Meta-Analysis : Compare structural analogs (e.g., halogenated vs. methylated derivatives) to isolate substituent effects on activity .
- Orthogonal Validation : Confirm activity using multiple assays (e.g., enzymatic inhibition + cellular proliferation) to rule out assay-specific artifacts .
Q. What strategies address poor aqueous solubility in pharmacological assays?
Methodological Answer:
- Prodrug Design : Synthesize methyl or ethyl esters of the acetic acid moiety to enhance solubility, followed by enzymatic hydrolysis in vivo .
- Co-Solvent Systems : Use buffered solutions with 5-10% DMSO or cyclodextrin-based formulations to maintain compound stability .
- pH Adjustment : Ionize the carboxylic acid group by preparing sodium salts (pH ~7.4) for in vitro studies .
Q. How to identify and mitigate common synthetic impurities?
Methodological Answer:
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted isocyanate or hydrolyzed intermediates) .
- Purification Protocols : Employ gradient elution in reverse-phase chromatography or recrystallization from ethanol/water mixtures .
- Reaction Monitoring : Track reaction progress via TLC or inline IR spectroscopy to optimize reaction times and minimize side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
